molecular formula C12H12F2O B8635283 2-(2,4-Difluorobenzyl)cyclopentanone

2-(2,4-Difluorobenzyl)cyclopentanone

Cat. No. B8635283
M. Wt: 210.22 g/mol
InChI Key: ONJACNMIODKBRV-UHFFFAOYSA-N
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Patent
US05286737

Procedure details

To a stirred solution of glacial acetic acid (100 ml) and an aqueous solution of sulfuric acid (12.5%, 30 ml), there was added methyl 1-(2,4-difluorobenzyl)-2-oxocyclopentanecarboxylate (5.14 g, 21.6 mmol). The mixture was refluxed in a stream of argon for 5 h.
Quantity
30 mL
Type
reactant
Reaction Step One
Name
methyl 1-(2,4-difluorobenzyl)-2-oxocyclopentanecarboxylate
Quantity
5.14 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)O.[F:6][C:7]1[CH:23]=[C:22]([F:24])[CH:21]=[CH:20][C:8]=1[CH2:9][C:10]1(C(OC)=O)[CH2:14][CH2:13][CH2:12][C:11]1=[O:15]>C(O)(=O)C>[F:6][C:7]1[CH:23]=[C:22]([F:24])[CH:21]=[CH:20][C:8]=1[CH2:9][CH:10]1[CH2:14][CH2:13][CH2:12][C:11]1=[O:15]

Inputs

Step One
Name
Quantity
30 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
methyl 1-(2,4-difluorobenzyl)-2-oxocyclopentanecarboxylate
Quantity
5.14 g
Type
reactant
Smiles
FC1=C(CC2(C(CCC2)=O)C(=O)OC)C=CC(=C1)F
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed in a stream of argon for 5 h.
Duration
5 h

Outcomes

Product
Name
Type
Smiles
FC1=C(CC2C(CCC2)=O)C=CC(=C1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.